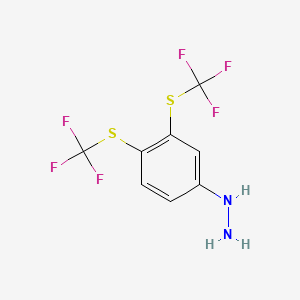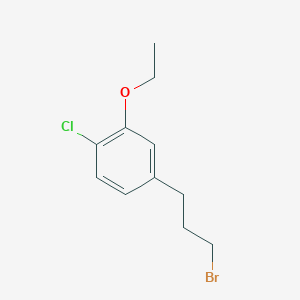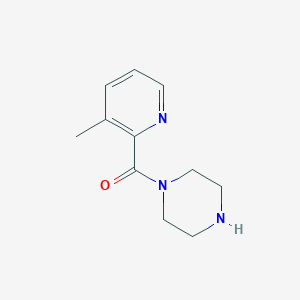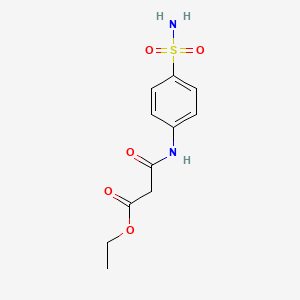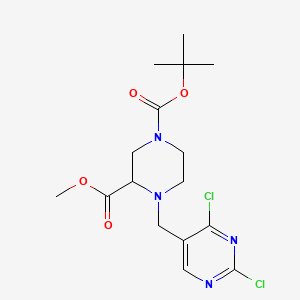![molecular formula C16H22O10 B14069250 (4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Swertiamarin is a secoiridoid glycoside primarily extracted from the Indian medicinal plant Enicostema axillare . It is known for its wide range of biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects . Swertiamarin has been used in traditional medicine for centuries and continues to be a subject of scientific research due to its potential therapeutic benefits .
Méthodes De Préparation
Swertiamarin can be extracted from plants like Enicostema littorale and Swertia chirata . The extraction process typically involves using solvents such as methanol or water to obtain the compound from the plant material . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the isolation and purification of swertiamarin . Additionally, liquid chromatography-mass spectrometry (LC-MS) is used to determine the levels of swertiamarin in various formulations .
Analyse Des Réactions Chimiques
Swertiamarin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of swertiamarin can lead to the formation of gentianine, a metabolite with its own set of biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
Swertiamarin exerts its effects through multiple molecular targets and pathways . It is known to interact with the NF-E2-related factor 2 (NRF2) pathway, which regulates antioxidant response elements and reduces oxidative stress . Additionally, swertiamarin modulates the activity of protein kinase B (AKT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), contributing to its anti-inflammatory effects . The compound also influences various signaling pathways associated with diabetes and related complications .
Comparaison Avec Des Composés Similaires
Swertiamarin is often compared with other secoiridoid glycosides like amarogentin and gentiopicroside . While all these compounds exhibit similar biological activities, swertiamarin is unique due to its broad spectrum of pharmacological effects and its ability to modulate multiple signaling pathways . Amarogentin, for example, is known for its hepatoprotective potential, whereas swertiamarin shows a wider range of activities, including anti-hepatitis, antibacterial, cardioprotective, and anti-atherosclerotic properties .
Propriétés
Formule moléculaire |
C16H22O10 |
|---|---|
Poids moléculaire |
374.34 g/mol |
Nom IUPAC |
(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one |
InChI |
InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7?,9?,10?,11?,12?,14?,15?,16-/m1/s1 |
Clé InChI |
HEYZWPRKKUGDCR-BPRQUSRSSA-N |
SMILES isomérique |
C=CC1C(OC=C2[C@]1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canonique |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
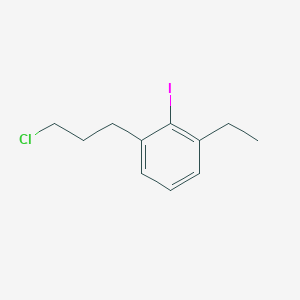
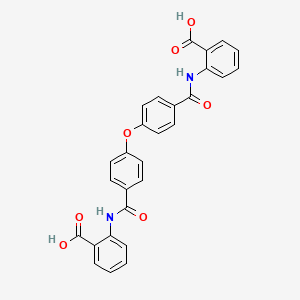

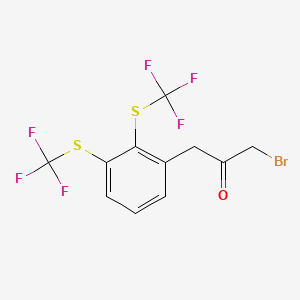

![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)
